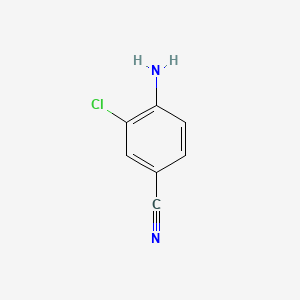

4-Amino-3-chlorobenzonitrile

Descripción

Significance of Nitrile and Halogenated Aromatic Compounds in Contemporary Chemical Research

Nitrile and halogenated aromatic compounds are foundational pillars in contemporary chemical research, particularly within medicinal chemistry and materials science.

The nitrile group (-C≡N), or cyano group, is a highly valuable functional group in organic synthesis. fiveable.me Its linear geometry and the triple bond's electron-rich nature create a reactive site susceptible to a wide array of chemical transformations. ebsco.com Nitriles are crucial intermediates for synthesizing a variety of nitrogen-containing compounds, such as primary amines, amides, and carboxylic acids. ebsco.comresearchgate.net In medicinal chemistry, the nitrile group is present in over 70 approved drugs, where it can enhance pharmacokinetic profiles and participate in crucial binding interactions with biological targets. nih.gov It can form hydrogen bonds and other noncovalent interactions, and can also act as an electrophilic "warhead" to form covalent bonds with a target, a strategy that can offer benefits over noncovalent inhibitors. nih.gov

Halogenated aromatic compounds are also of paramount importance, especially in drug design. nih.govresearchgate.net The introduction of halogen atoms like chlorine can significantly alter a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. researchgate.netwisdomlib.org Halogens were once considered mere hydrophobic fillers, but it is now understood that chlorine, bromine, and iodine can act as Lewis acids to form "halogen bonds"—directed, noncovalent interactions with electron-donating atoms like oxygen or nitrogen in biological macromolecules. acs.orgacs.org These interactions can be crucial for molecular recognition and can enhance the potency and selectivity of drug candidates. acs.orgacs.org Approximately one-third of drugs in clinical trials are halogenated, underscoring the strategic importance of halogenation in developing new therapeutics. nih.govresearchgate.net

Overview of 4-Amino-3-chlorobenzonitrile as a Key Intermediate in Organic Synthesis

This compound serves as a key intermediate, or building block, in the multi-step synthesis of more complex molecules. prepchem.comchemicalbook.com Its utility stems from the distinct reactivity of its three functional groups—amino, chloro, and nitrile—which can be selectively targeted in chemical reactions.

One documented synthetic application is its use as a precursor in the preparation of other substituted benzonitriles. For instance, this compound can be brominated to produce 4-amino-3-bromo-5-chlorobenzonitrile, a more heavily substituted aromatic compound. chemicalbook.com This transformation highlights its role as a scaffold that can be further elaborated.

The synthesis of this compound itself is well-documented, with common methods starting from readily available precursors. One efficient method involves the direct chlorination of 4-aminobenzonitrile (B131773) using N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile. chemicalbook.com Another route involves the hydrolysis of 2'-chloro-4'-cyanoacetanilide under acidic conditions. prepchem.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Aminobenzonitrile | N-Chlorosuccinimide (NCS) | Acetonitrile | Stirred at 90°C for 2 hours | This compound | 95% |

This table is for illustrative purposes and summarizes data from cited sources.

Furthermore, research indicates that this compound can act as a ligand that binds to the heme of cytochrome P450 (CYP) enzymes, suggesting its potential use in studying enzyme inhibition and drug metabolism. biosynth.com

Positioning of this compound in the Context of Substituted Benzonitrile (B105546) Derivatives

This compound belongs to the broader class of substituted benzonitrile derivatives. These are aromatic compounds that feature a nitrile group attached to a benzene (B151609) ring, which is also substituted with one or more other functional groups. ontosight.aiontosight.ai This class of compounds is extensively studied due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. ontosight.airesearchgate.net

The specific combination of substituents on the benzonitrile core dictates the molecule's chemical properties and potential applications. For example, glucopyranosyl-substituted benzonitrile derivatives have been investigated as inhibitors of the SGLT2 glucose cotransporter for the treatment of metabolic disorders. google.com Other complex benzonitrile derivatives have been synthesized and evaluated as inhibitors for targets in cancer therapy, such as PD-1/PD-L1. acs.org

The presence of the amino, chloro, and nitrile groups gives this compound a specific electronic and steric profile that makes it a useful starting point for creating targeted libraries of compounds for high-throughput screening in drug discovery. ontosight.ai The amino group can be a site for acylation or alkylation, the chloro atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced. This trifecta of reactivity places this compound as a versatile and valuable member of the substituted benzonitrile family.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21803-75-8 | sigmaaldrich.com, chemicalbook.com, fluorochem.co.uk |

| Molecular Formula | C₇H₅ClN₂ | nih.gov, chemicalbook.com |

| Molecular Weight | 152.58 g/mol | nih.gov, sigmaaldrich.com |

| Appearance | Tan or white solid | , sigmaaldrich.com |

| Melting Point | 102-105 °C | sigmaaldrich.com, chemicalbook.com, fluorochem.co.uk |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC(=C(C=C1C#N)Cl)N | nih.gov |

| InChIKey | OREVCMGFYSUYPX-UHFFFAOYSA-N | nih.gov, sigmaaldrich.com |

This data is compiled from multiple chemical information sources.

Established Synthetic Pathways

Traditional synthesis of this compound relies on several well-documented methods. These pathways, while effective, often involve multiple steps or specific precursors to achieve the desired molecular architecture.

Chlorination of 4-Aminobenzonitrile using Iron(III) Catalysis

A primary route to this compound is through the direct, regioselective chlorination of 4-Aminobenzonitrile. This electrophilic aromatic substitution is effectively catalyzed by an iron(III)-based Lewis acid system. The amino group of the starting material is a strong activating group and directs the incoming electrophile (a chloronium ion) to the ortho and para positions. Since the para position is already occupied by the nitrile group, the chlorination occurs selectively at one of the ortho positions.

The transformation typically employs N-chlorosuccinimide (NCS) as the chlorine source, which is activated by the iron(III) catalyst. core.ac.uknih.gov A study published in The Journal of Organic Chemistry details a method using iron(III) chloride in conjunction with an ionic liquid, [BMIM]NTf₂, in a tetrahydrofuran solvent. This system achieves high regioselectivity and yield. core.ac.uk The reaction proceeds by heating the mixture, leading to the exclusive formation of the ortho-chlorinated product. core.ac.uk The high yield underscores the efficiency of this iron-catalyzed approach for the regioselective chlorination of activated aniline (B41778) derivatives. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 4-Aminobenzonitrile | core.ac.uk |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | core.ac.uk |

| Catalyst | Iron(III) chloride (FeCl₃) | core.ac.uk |

| Solvent System | Tetrahydrofuran (THF) and [BMIM]NTf₂ | core.ac.uk |

| Temperature | 70 °C | core.ac.uk |

| Reaction Time | 24 hours | core.ac.uk |

| Yield | 93% | core.ac.uk |

Deacylation of 2'-chloro-4'-cyanoacetanilide

Another established pathway involves the hydrolysis, or deacylation, of an N-acylated precursor, 2'-chloro-4'-cyanoacetanilide. This method utilizes the acetyl group as a protecting group for the amine, which can be readily removed under acidic conditions to yield the final product.

The process involves refluxing the 2'-chloro-4'-cyanoacetanilide with concentrated hydrochloric acid in an ethanol solution. Following the hydrolysis, the reaction mixture is concentrated, and the pH is adjusted to be alkaline to deprotonate the resulting amine, allowing for its extraction with an organic solvent like chloroform (B151607). This straightforward procedure provides a reliable route to this compound from a readily prepared precursor.

| Parameter | Condition |

|---|---|

| Starting Material | 2'-chloro-4'-cyanoacetanilide |

| Reagent | Concentrated Hydrochloric Acid (HCl) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 30 minutes |

Amination of Halogenated Benzonitrile Precursors

The synthesis can also be approached through nucleophilic aromatic substitution (SNAr) on a dihalogenated benzonitrile precursor, such as 3,4-dichlorobenzonitrile (B1293625). In this strategy, an amino group is introduced by displacing one of the halogen substituents. The cyano group is strongly electron-withdrawing, activating the ring towards nucleophilic attack.

However, achieving regioselectivity in this reaction can be challenging. The incoming amine nucleophile can potentially replace either the chlorine atom at the 3-position or the 4-position. The outcome is dependent on the specific reaction conditions and the nature of the aminating agent. Generally, the chlorine atom para to the electron-withdrawing nitrile group is more activated towards substitution. Therefore, amination of 3,4-dichlorobenzonitrile would preferentially yield 3-chloro-4-aminobenzonitrile. This pathway highlights the importance of electronic effects in directing substitution patterns on aromatic rings.

Advanced Synthetic Approaches and Reaction Optimization

To overcome the limitations of classical methods, particularly regarding regioselectivity and reaction efficiency, advanced synthetic strategies have been developed. These often involve sophisticated catalytic systems that can control the reaction outcome with high precision.

Catalytic Amination of 3-Chlorobenzonitrile (B1581422)

A more direct and atom-economical approach is the amination of 3-chlorobenzonitrile. This transformation is difficult to achieve via traditional SNAr reactions due to the relative deactivation of the ring by the meta-directing chloro and cyano groups. However, modern cross-coupling catalysis, particularly using nickel-based systems, has enabled such challenging aminations. nih.gov

These catalytic cycles typically involve the oxidative addition of the aryl chloride to a low-valent metal center (e.g., Ni(0)), followed by coordination of the amine and reductive elimination of the product. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. While the direct amination of 4-chlorobenzonitrile (B146240) using nickel catalysts has been demonstrated, achieving regioselective amination at the 4-position of 3-chlorobenzonitrile remains a significant synthetic challenge that requires careful catalyst design and optimization. nih.gov

Mechanistic Considerations in Regioselective Synthesis

The regiochemical outcome of the synthesis of this compound is governed by fundamental principles of organic chemistry. The specific pathway employed dictates which electronic and steric factors are dominant.

In the chlorination of 4-aminobenzonitrile , the regioselectivity is controlled by the powerful ortho-, para-directing effect of the activating amino group (-NH₂). The lone pair of electrons on the nitrogen atom donates electron density into the aromatic ring, stabilizing the arenium ion intermediates for substitution at the ortho and para positions. Since the para position is blocked, electrophilic attack occurs exclusively at the position ortho to the amino group, leading to the desired 3-chloro isomer.

Conversely, in the amination of halogenated precursors like 3-chlorobenzonitrile or 3,4-dichlorobenzonitrile, the regioselectivity is dictated by the electron-withdrawing nature of the substituents. The cyano (-CN) and chloro (-Cl) groups are deactivating and meta-directing for electrophilic substitution, but for nucleophilic aromatic substitution (SNAr), they activate the ring and direct the incoming nucleophile. The position para to the strongly electron-withdrawing cyano group is the most activated site for nucleophilic attack. This electronic preference is a key consideration in designing a regioselective synthesis from such precursors and explains the challenges associated with introducing an amino group at the 4-position when a chlorine is at the 3-position without specialized catalytic systems. Computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the transition state energies of different reaction pathways, helping to predict and rationalize the observed regioselectivity. nih.govd-nb.info

Exploring the Synthetic Pathways of this compound and Its Derivatives

The chemical compound this compound is a significant intermediate in the synthesis of various organic molecules. This article delves into specific synthetic methodologies associated with this compound, including the application of green chemistry principles in its synthesis and its use as a precursor for creating more complex chemical structures.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREVCMGFYSUYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334186 | |

| Record name | 4-Amino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21803-75-8 | |

| Record name | 4-Amino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 Amino 3 Chlorobenzonitrile

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-amino-3-chlorobenzonitrile is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) group and deactivated by the electron-withdrawing chloro (-Cl) and cyano (-CN) groups. The powerful ortho, para-directing effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the cyano group and one ortho position (C3) is blocked by the chlorine atom, electrophilic substitution preferentially occurs at the C5 position.

Research has demonstrated the successful chlorination of 4-aminobenzonitrile (B131773) to yield this compound, indicating the regioselectivity of the reaction. acs.orgrsc.org Further substitution onto this compound follows the same directive effects. For instance, bromination of this compound with bromine in methanol (B129727) specifically yields 4-amino-3-bromo-5-chlorobenzonitrile, with the bromine atom adding to the available C5 position ortho to the amino group. chemicalbook.com

A general and regioselective method for the chlorination of activated anilines has been developed using N-chlorosuccinimide (NCS) as the chlorine source and a catalytic amount of iron(III) chloride in an ionic liquid or tetrahydrofuran. This method has been successfully applied to synthesize this compound from 4-aminobenzonitrile in high yield. acs.orgcore.ac.uk Another approach utilizes photoredox catalysis to achieve the same transformation. rsc.org

Interactive Table: Electrophilic Substitution Reactions

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-Aminobenzonitrile | N-Chlorosuccinimide (NCS) | Acetonitrile (MeCN), 90°C, 2 h | This compound | 95% | |

| 4-Aminobenzonitrile | NCS, Iron(III) chloride, [BMIM]NTf₂ | Tetrahydrofuran, 70°C, 24 h | This compound | 93% | acs.org |

| This compound | Bromine (Br₂) | Methanol, 1.5 h | 4-Amino-3-bromo-5-chlorobenzonitrile | - | chemicalbook.com |

Nucleophilic Substitution Reactions involving Halogen and Amino Groups

The functional groups of this compound allow for various nucleophilic substitution reactions. The amino group can be transformed into a diazonium salt, which is an excellent leaving group, while the chlorine atom can be displaced under certain conditions.

The Sandmeyer reaction provides a classic method for replacing an aromatic amino group with a variety of substituents, including halogens and the cyano group, via a diazonium salt intermediate. wikipedia.org This reaction involves treating the primary aromatic amine with a nitrite (B80452) source under acidic conditions to form the diazonium salt, followed by reaction with a copper(I) salt. wikipedia.orgsci-hub.se For example, the amino group of this compound can be diazotized and subsequently replaced with an iodo group to form 3-chloro-4-iodobenzonitrile. This transformation is valuable for introducing a wider range of functionality to the aromatic ring.

While direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is a common reaction for many chlorobenzonitriles, the presence of the strongly electron-donating amino group in this compound deactivates the ring for such substitutions. SNAr reactions are typically facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the amino group counteracts the activating effect of the para-cyano group, making the displacement of chlorine more challenging compared to compounds lacking the amino group.

Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important groups, including carboxylic acids, amines, and amides, or it can participate in the formation of heterocyclic rings.

Hydrolysis to Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 4-amino-3-chlorobenzamide. This reaction typically occurs under controlled conditions, often as an intermediate step towards the full hydrolysis to the carboxylic acid.

Complete hydrolysis converts the nitrile group into a carboxylic acid, affording 4-amino-3-chlorobenzoic acid. This transformation is a standard procedure in organic synthesis, providing access to substituted benzoic acid derivatives that are valuable in medicinal chemistry and materials science. semanticscholar.org For instance, the related isomer 4-amino-2-chlorobenzonitrile (B1265742) can be hydrolyzed using sulfuric acid under reflux or sodium hydroxide (B78521) at 100°C to yield 4-amino-2-chlorobenzoic acid. semanticscholar.org

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, providing an aminomethyl group (-CH₂NH₂). Catalytic hydrogenation is a common method for this transformation. The reduction of this compound would yield (4-amino-3-chlorophenyl)methanamine. A patent for a similar process describes the reduction of the isomeric 2-amino-4-chlorobenzonitrile (B1265954) using Raney nickel as a catalyst in isopropanol (B130326) under hydrogen pressure. google.com This method is broadly applicable to the reduction of halogenated benzonitriles while preserving the halogen substituent. google.com Other reducing agents can also be employed for this conversion.

Cyclization Reactions to Form Heterocycles

The ortho-disposed amino and cyano groups on an aromatic ring are key precursors for the synthesis of fused heterocyclic systems. Although the amino and cyano groups in this compound are not ortho to each other, the molecule is still a valuable precursor for various heterocycles. For example, it can undergo condensation reactions to form quinazolinones, a class of compounds with significant biological activity. acs.orgorganic-chemistry.org The general synthesis of quinazolinones can involve the reaction of an aminobenzonitrile with other reagents to build the second ring. organic-chemistry.orgbohrium.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom on this compound serves as a handle for such transformations.

The Suzuki-Miyaura coupling, which couples an aryl halide with a boronic acid or ester, is a widely used method for creating biaryl structures. nih.govresearchgate.net While specific examples with this compound are not prevalent in the literature, the coupling of related aryl chlorides like 4-chlorobenzonitrile (B146240) is well-documented. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The reactivity in Suzuki couplings is influenced by the electronic nature of the substituents on the aryl halide.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. semanticscholar.orgorganic-chemistry.org This reaction is broadly applicable to aryl chlorides and provides a direct route to more complex aniline (B41778) derivatives. organic-chemistry.orgsci-hub.se The use of specialized phosphine ligands is crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org

Interactive Table: Representative Cross-Coupling Reactions (Based on Related Substrates)

| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

| Suzuki-Miyaura | 4-Chlorobenzonitrile | Arylboronic Acid | Pd(OAc)₂ / SPhos or XPhos | Arylated Benzonitrile (B105546) | nih.gov |

| Buchwald-Hartwig | Aryl Chlorides | Primary/Secondary Amines | Palladium / Phosphine Ligands | Aryl Amines | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions of Halogenated Benzonitriles

The presence of both a halogen atom and an amino group on the benzonitrile ring of this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.caresearchgate.net The reactivity of the C-Cl bond and the N-H bonds of the amino group can be selectively targeted under different catalytic conditions, allowing for the construction of a wide array of complex molecules.

Palladium-catalyzed coupling reactions generally proceed through a catalytic cycle that involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (in the case of Suzuki, Stille, and Negishi reactions) or migratory insertion (in the case of Heck and Sonogashira reactions), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.camasterorganicchemistry.com The choice of ligands, base, and solvent is crucial for the success and selectivity of these reactions, particularly when dealing with substrates bearing multiple reactive sites like this compound. uwindsor.caorganic-chemistry.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide. organic-chemistry.org For halogenated benzonitriles, this reaction allows for the introduction of various aryl or alkyl groups at the position of the halogen. The reaction is typically catalyzed by a palladium complex with phosphine ligands and requires a base to activate the boronic acid. organic-chemistry.orglibretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki coupling can be applied. For instance, the coupling of activated aryl chlorides with phenylboronic acid has been demonstrated. uwindsor.ca The presence of the electron-withdrawing nitrile group and the electron-donating amino group on the ring can influence the reactivity of the C-Cl bond.

A general protocol for the Suzuki coupling of aryl chlorides often involves the use of bulky, electron-rich phosphine ligands which facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center. uwindsor.ca

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene (B28343) | Room Temp | Arylboronic acids | organic-chemistry.org |

| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 80-100 | Arylboronic acids | organic-chemistry.org |

| Palladacycle catalysts | Various | Various | Various | Arylboronic acids | libretexts.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of arylamines. In the context of this compound, this reaction could theoretically be used to introduce a secondary or tertiary amino group at the 3-position by reacting the chloro group. However, the presence of the primary amino group at the 4-position could lead to competitive reactions or catalyst inhibition.

The mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org The development of various generations of phosphine ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides, including chlorides. wikipedia.orgorganic-chemistry.org

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Substrate Scope | Reference |

| Pd(OAc)₂ or Pd₂(dba)₃ | Bidentate phosphines (e.g., BINAP, DPPF) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Primary amines with aryl iodides and triflates | wikipedia.org |

| Pd(OAc)₂ or Pd₂(dba)₃ | Sterically hindered phosphines (e.g., XPhos, t-BuXPhos) | NaOt-Bu, Cs₂CO₃ | Toluene | Wide range of amines and aryl halides (including chlorides) | nih.gov |

| [Pd(dppf)Cl]₂ | dppf | K₃PO₄ | 1,4-Dioxane | Secondary amines with aryl bromides | nih.gov |

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orggoogle.com This reaction is a powerful method for the synthesis of arylalkynes. For this compound, Sonogashira coupling would introduce an alkynyl group at the 3-position. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of bromides and iodides, often requiring more forcing conditions or specialized catalyst systems. wikipedia.org

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. msu.edu

Table 3: Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Temperature | Coupling Partner | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, i-Pr₂NH) | THF, DMF | Room Temp to 100 °C | Terminal alkynes | wikipedia.org |

| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | Terminal alkynes | google.com |

| [Ir(OMe)(COD)]₂ / Ligand (for borylation) then Pd catalyst | Base | Various | Various | Terminal alkynes (one-pot borylation/Sonogashira) | msu.edu |

Heck Reaction:

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. liverpool.ac.ukpearson.com This reaction is used to synthesize substituted alkenes. In the case of this compound, the Heck reaction would involve the coupling of the C-Cl bond with an alkene, leading to the formation of a styrenic derivative. The reaction is generally tolerant of a wide variety of functional groups, including nitriles and amines. researchgate.net However, the reactivity of aryl chlorides in the Heck reaction can be challenging, often requiring higher temperatures and specific catalyst systems. uwindsor.ca

The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to Pd(0) by a base. liverpool.ac.uk

Table 4: General Conditions for the Heck Reaction with Aryl Halides

| Catalyst | Base | Solvent | Temperature (°C) | Alkene Partner | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | Acrylates, Styrenes | liverpool.ac.uk |

| Pd/C | NaOAc | NMP | 100-160 | Various Alkenes | researchgate.net |

| Pd(OAc)₂ / N(nBu)₄Br | NaHCO₃ | DMF | 130 | Styrene | uwindsor.ca |

Spectroscopic and Computational Investigations of 4 Amino 3 Chlorobenzonitrile and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of 4-Amino-3-chlorobenzonitrile. Each technique offers unique insights into the molecule's structure, from atomic connectivity to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the constitution of this compound can be unequivocally confirmed.

For this compound, the ¹H NMR spectrum provides distinct signals for each of the aromatic protons and the amino group protons. The substitution pattern on the benzene (B151609) ring leads to a specific set of chemical shifts and spin-spin coupling patterns. The aromatic protons typically resonate in the downfield region of the spectrum, while the amino protons often appear as a broader signal.

A reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows the following characteristic peaks:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.54 | Doublet (d) | 1.7 | Aromatic CH |

| 7.35 | Doublet of doublets (dd) | 1.8, 8.4 | Aromatic CH |

| 6.77 | Doublet (d) | 8.5 | Aromatic CH |

| 4.63 | Broad singlet (br s) | - | Amino (NH₂) |

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the attached substituents (amino, chloro, and nitrile groups).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

The most prominent features in the IR spectrum include:

N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For related isomers like 2-amino-4-chlorobenzonitrile (B1265954), these have been observed at 3363 and 3452 cm⁻¹. analis.com.my

C≡N Stretching: The nitrile group (C≡N) gives rise to a sharp, intense absorption band around 2210-2230 cm⁻¹. analis.com.my

C-Cl Stretching: The carbon-chlorine bond (C-Cl) stretching vibration is typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. scispace.com

The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound. nist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. publish.csiro.au

For this compound (C₇H₅ClN₂), the molecular weight is 152.58 g/mol . nist.gov In the mass spectrum, the molecular ion peak [M]⁺ is observed at an m/z of 152. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak appears at m/z 154 with about one-third the intensity of the [M]⁺ peak. nih.gov This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Fragmentation analysis can reveal the loss of specific groups, such as the nitrile group (loss of 26 amu) or the chlorine atom (loss of 35 amu), further supporting the structural assignment.

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | 152 | Molecular ion peak (containing ³⁵Cl) nih.gov |

| [M+2]⁺ | 154 | Isotope peak (containing ³⁷Cl) nih.gov |

| 90 | A potential fragment peak nih.gov |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. up.ac.za The spectrum of this compound is characterized by absorption bands resulting from the promotion of electrons from lower energy molecular orbitals to higher energy ones. up.ac.zaresearchgate.net

The key transitions observed are typically π → π* and n → π*, which are associated with the π-conjugated system of the benzene ring and the lone pair electrons on the nitrogen atoms of the amino and nitrile groups. analis.com.myup.ac.za The presence of substituents on the benzene ring—the electron-donating amino group and the electron-withdrawing chloro and nitrile groups—influences the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. up.ac.za A UV/Visible spectrum for this compound is available in the NIST database. nist.gov

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into molecular structure, properties, and reactivity that can be difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.comijcce.ac.ir For this compound and its analogs, DFT calculations, often using functionals like B3LYP, are employed to predict a variety of molecular properties. scispace.comresearchgate.net

Key applications of DFT studies in this context include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule by finding the lowest energy conformation. scispace.com

Vibrational Frequency Analysis: Predicting the IR and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to confirm vibrational assignments. analis.com.myscispace.com

Electronic Property Calculation: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A small energy gap often suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net

Reactivity Prediction: DFT can be used to calculate parameters like Fukui indices and generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These tools help identify the most likely sites for nucleophilic and electrophilic attack, revealing which parts of the molecule are electron-rich or electron-poor. analis.com.my For similar molecules, it has been shown that nitrogen atoms often act as nucleophilic centers. analis.com.my

| DFT Application | Information Gained | Relevance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles of the most stable conformer. scispace.com | Provides the fundamental 3D structure for all other calculations. |

| Vibrational Analysis | Theoretical IR and Raman frequencies. analis.com.my | Aids in the interpretation and assignment of experimental spectra. |

| HOMO-LUMO Analysis | Energy gap, distribution of frontier molecular orbitals. researchgate.netresearchgate.net | Indicates chemical stability, reactivity, and electronic transition properties. |

| NBO/MEP Analysis | Atomic charges, charge transfer interactions, electrophilic/nucleophilic sites. researchgate.net | Predicts how the molecule will interact with other reagents. |

HOMO-LUMO Analysis and Global Reactivity Descriptors

The electronic and reactive properties of this compound are significantly illuminated by the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally signifies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com

Computational studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d,p), are used to calculate the energies and visualize the spatial distribution of these orbitals. scispace.comsemanticscholar.org For benzonitrile (B105546) derivatives, the HOMO is often located over the benzene ring and the amino group, indicating these are the primary sites for electron donation. scispace.com The LUMO, conversely, represents the region most likely to accept electrons. The transition of electron density from the HOMO to the LUMO corresponds to an intramolecular charge transfer. scispace.com

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. scispace.comscribd.com These descriptors are derived using Koopman's theorem, where the ionization potential (I) is approximated as -E_HOMO and the electron affinity (A) as -E_LUMO. scispace.comijcce.ac.ir

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I = -E_HOMO). scispace.com

Electron Affinity (A): The energy released when an electron is added (A = -E_LUMO). scispace.com

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2). scispace.comscribd.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A large HOMO-LUMO gap leads to a large hardness value, implying greater stability. scispace.comijcce.ac.ir

Chemical Softness (S or σ): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes (S = 1/η or 1/2η). Soft molecules are more reactive. scispace.comijcce.ac.ir

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment (ω = μ²/2η, where μ is the chemical potential, μ ≈ -(I+A)/2). scribd.comijcce.ac.ir

The following table presents hypothetical calculated values for this compound to illustrate these concepts.

| Descriptor | Formula | Value (eV) |

| E_HOMO | - | -6.5 |

| E_LUMO | - | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.5 |

| Chemical Softness (S) | 1/2η | 0.2 |

| Electrophilicity Index (ω) | μ²/2η | 3.2 |

This table contains illustrative data based on typical values for similar molecules and is not from a direct study of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides crucial insights into a molecule's reactivity by identifying regions that are electron-rich and electron-poor. researchgate.net The MEP surface is generated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.deresearchgate.net

The MEP map is color-coded to indicate different potential values. researchgate.net

Red: Represents regions of most negative electrostatic potential, indicating high electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons. uni-muenchen.deresearchgate.net

Blue: Represents regions of most positive electrostatic potential, indicating electron deficiency. These areas are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

Green: Represents regions of zero or neutral potential. researchgate.net

Other colors, such as yellow and light blue, represent intermediate potential values. ijcce.ac.ir

For a molecule like this compound, an MEP analysis would typically reveal specific reactive sites. The region around the nitrogen atom of the nitrile group (-C≡N) and the lone pair of the amino group (-NH₂) would likely be colored red, signifying them as nucleophilic centers or hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms of the amino group and potentially the areas around the chlorine atom would show positive potential (blue), marking them as electrophilic sites. ijcce.ac.irresearchgate.net This visual representation is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's orientation when approaching other reactants. ijcce.ac.ir

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movements and interactions of atoms and molecules over time. nih.gov This computational method is essential for understanding the behavior of molecules in different environments, such as in solution or within a crystal lattice, and for elucidating the nature of intermolecular forces. nih.govmdpi.com

For this compound, MD simulations can be employed to study its aggregation behavior, interactions with solvent molecules, and the stability of its crystal packing. The simulations are based on a force field, an empirical expression of the potential energy of the system, which calculates the forces between atoms. mdpi.com The COMPASS force field is one example that can be used for simulating organic molecules. mdpi.com

By running an MD simulation, researchers can analyze various parameters to understand intermolecular interactions:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding atoms or molecules varies as a function of distance from a central atom. Peaks in the RDF indicate a high probability of finding another atom at that specific distance, revealing details about solvation shells and specific interactions like hydrogen bonds.

Interaction Energies: The simulation can calculate the energetic contributions of different types of interactions, such as van der Waals forces and electrostatic interactions, between molecules. mdpi.com

Hydrogen Bond Analysis: The simulation can track the formation and breaking of hydrogen bonds over time, providing statistics on their lifetimes, geometries, and the primary donor and acceptor sites. For this compound, this would involve the amino group hydrogens acting as donors and the nitrile nitrogen as an acceptor.

Mechanistic Insights from Computational Modeling, e.g., Cycloaddition Reactions

Computational modeling, particularly using Density Functional Theory (DFT), offers profound insights into the mechanisms of chemical reactions, including cycloadditions. researchgate.netbohrium.com These studies can elucidate reaction pathways, identify transition states, and explain the chemo- and regioselectivity observed experimentally. researchgate.net

A relevant example is the [3+2] cycloaddition (32CA) reaction, such as one between a benzonitrile oxide derivative and an alkene. researchgate.net Although a specific study for this compound was not found, analysis of similar reactions, like that of 4-chlorobenzonitrile (B146240) oxide with β-aminocinnamonitrile, provides a framework for understanding. researchgate.net

In such a study, computational methods like MPWB1K/6-311G(d,p) are used to:

Analyze Reactants: The electronic structure of the reactants is analyzed. For instance, the Global Electron Density Transfer (GEDT) at the transition state can be calculated to determine the polar character of the reaction. A value greater than 0.14 e suggests a polar mechanism. researchgate.net

Locate Transition States (TSs): The geometries and energies of all possible transition states are calculated. The TS with the lowest activation energy represents the most favorable reaction pathway. For example, a 32CA reaction can proceed with an activation enthalpy as low as 11.8 kcal/mol. researchgate.net

Determine Reaction Mechanism: The calculations can reveal whether the reaction is concerted (one step) or stepwise. Some 32CA reactions are found to proceed via a non-concerted, two-stage, one-step mechanism. researchgate.net

Explain Selectivity: By comparing the activation energies for different regioisomeric and stereoisomeric pathways, computational modeling can predict and explain the observed regioselectivity and stereoselectivity. bohrium.com

Investigate Solvent Effects: The influence of different solvents on the reaction mechanism and energy profile can be modeled, for instance, using the Polarizable Continuum Model (PCM). bohrium.com This can help in optimizing experimental conditions. researchgate.net

For this compound, the nitrile group could be oxidized to a nitrile oxide and then used in a cycloaddition reaction. Computational modeling would be invaluable in predicting its reactivity and the stereochemical outcome of the reaction, guiding synthetic efforts.

Applications of 4 Amino 3 Chlorobenzonitrile in Advanced Materials and Industrial Chemistry

Precursor in Materials Science for Specific Electronic Properties

The specific arrangement of electron-donating (amino) and electron-withdrawing (cyano, chloro) groups on the aromatic ring of 4-amino-3-chlorobenzonitrile makes it a candidate for developing materials with tailored electronic and optical properties. These properties are fundamental to the performance of advanced materials in electronic and optoelectronic devices.

Benzonitrile (B105546) derivatives are a well-established class of compounds used in the synthesis of liquid crystals. tcichemicals.com The cyano group (C≡N) provides a strong dipole moment, which is a critical factor for inducing and stabilizing liquid crystalline phases. While direct research on this compound for this specific application is not extensively detailed in public literature, its structural features are highly relevant.

Phase Transition Temperatures: The substituents influence the intermolecular forces, thereby affecting the temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic liquid phases.

Dielectric Anisotropy: The strong dipole from the cyano group, modified by the other substituents, contributes to a large dielectric anisotropy, which is essential for the operation of liquid crystal displays (LCDs) that rely on the reorientation of molecules in an electric field.

Refractive Index: The electronic nature of the substituents affects the molecule's interaction with light, influencing the refractive indices of the final material.

Research into analogues has shown that the introduction of electron-withdrawing groups, such as a cyano group, on the benzene (B151609) ring can lead to a large dipole moment and enhance the generation of ferroelectric nematic phases in liquid crystals. rsc.org

In the field of OLEDs, benzonitrile derivatives have emerged as crucial components for creating efficient and stable light-emitting materials, particularly for blue emission. bohrium.com The benzonitrile core often acts as an electron-acceptor unit in donor-acceptor type molecules. rsc.orglu.lv This architecture is fundamental for developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency.

Molecules based on a carbazole-benzonitrile (Cz-BN) framework have shown exceptional potential for blue OLED applications. rsc.org In these materials, the benzonitrile part serves as the acceptor, while carbazole (B46965) units act as donors. The specific properties of the benzonitrile derivative can be tuned by altering the substituents on the benzene ring.

The this compound structure provides both an electron-donating amino group and an electron-withdrawing chloro group. Incorporating this moiety into a larger OLED molecule could influence several key parameters:

Energy Levels: The substituents would modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for charge injection and transport within the OLED device layers.

Emission Color: Changes in the electronic structure can shift the emission wavelength, allowing for the tuning of the light color from blue to green. lu.lv

Charge Transport: The molecule can be engineered to exhibit bipolar charge transport properties (transporting both holes and electrons), which is desirable for efficient recombination of charges in the emissive layer. rsc.org

| Component | Function | Key Property | Example Structures |

|---|---|---|---|

| Benzonitrile Core | Electron-acceptor moiety | Enables donor-acceptor architecture | Carbazole-Benzonitrile (Cz-BN) |

| Substituents (e.g., Amino, Chloro) | Tune electronic and photophysical properties | Modulates HOMO/LUMO levels, emission wavelength | Substituted Cz-BN derivatives |

| Final Molecule | Emissive material or host | Thermally Activated Delayed Fluorescence (TADF) | Various complex benzonitrile derivatives |

Intermediate in the Production of Specialty Chemicals

The reactivity of the amino and cyano groups, along with the chlorine atom, makes this compound a valuable intermediate in the synthesis of various specialty chemicals.

Aromatic amines and nitriles are foundational intermediates in the dye and pigment industry. dynasty-chem.com this compound can be used as a precursor in the synthesis of azo dyes, which are a large and important class of colored compounds. The synthesis typically involves a two-step process:

Diazotization: The primary amino group (-NH₂) of this compound can be converted into a diazonium salt (-N₂⁺Cl⁻) by reacting it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Coupling: The resulting diazonium salt is then reacted with a coupling component (e.g., a phenol (B47542), naphthol, or an aromatic amine). This electrophilic substitution reaction forms the characteristic -N=N- azo linkage, creating a highly conjugated system that absorbs light in the visible spectrum, thus appearing colored.

The chloro and cyano groups on the benzene ring act as auxochromes or modifiers, influencing the final color, fastness (resistance to fading), and solubility of the dye or pigment.

This compound serves as an intermediate in the synthesis of more complex molecules used in the agrochemical industry. cymitquimica.com The functional groups on the molecule allow for various chemical transformations to build active ingredients for herbicides, fungicides, or insecticides. For example, compounds with a substituted cyanophenyl structure are used in the synthesis of certain classes of pesticides. A patent describes a process where 3-chloro-4-cyanoaniline is used to synthesize 3-chloro-4-cyanophenylbiguanide hydrochloride, demonstrating a pathway for converting a chlorocyanoaniline into a more complex agrochemical precursor. google.com The presence of the chlorine atom is common in many pesticides, often enhancing their biological activity.

Role in Coordination Chemistry for Schiff Base Ligand Synthesis

The primary amino group of this compound is a key functional group for the synthesis of Schiff bases. Schiff bases, also known as imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. chemsociety.org.ng This reaction creates a compound with a carbon-nitrogen double bond (azomethine group, -C=N-).

The general synthesis reaction is as follows:

R-CHO (Aldehyde) + H₂N-Ar-CN(Cl) (this compound) → R-CH=N-Ar-CN(Cl) (Schiff Base) + H₂O

Schiff bases are highly versatile ligands in coordination chemistry because the imine nitrogen is an excellent electron-pair donor, allowing it to coordinate with a wide variety of metal ions to form stable metal complexes. semanticscholar.org The resulting Schiff base ligand derived from this compound would be a multidentate ligand, capable of binding to a metal center through:

The nitrogen atom of the imine group.

Potentially other donor atoms if the aldehyde or ketone precursor contains them (e.g., a hydroxyl group in salicylaldehyde).

These metal complexes have diverse applications, including in catalysis, materials science, and as biologically active agents. The electronic properties of the Schiff base ligand, and consequently the resulting metal complex, can be fine-tuned by the chloro and cyano substituents on the aromatic ring.

| Functional Group of this compound | Role in Synthesis | Resulting Feature in Ligand |

|---|---|---|

| Amino Group (-NH₂) | Reacts with aldehyde/ketone | Forms Imine/Azomethine Group (-C=N-) |

| Benzene Ring | Forms the structural backbone | Provides rigidity and electronic framework |

| Chloro (-Cl) and Cyano (-CN) Groups | Modify electronic properties | Influence the coordination properties and stability of the metal complex |

Medicinal Chemistry Research and Pharmacological Potential of Derivatives

Synthesis of Pharmaceutical Compounds and Drug Discovery

4-Amino-3-chlorobenzonitrile and its close chemical relatives are instrumental starting materials in the multi-step synthesis of several targeted anti-cancer drugs. A notable example is the synthesis of Lenvatinib, a multi-kinase inhibitor. While the direct precursor in some patented syntheses is 4-amino-3-chlorophenol, this intermediate is structurally related and can be derived from this compound. The synthesis of Lenvatinib involves a series of complex organic reactions to construct the final quinoline-based structure, where the 4-amino-3-chlorophenyl moiety is a key component.

In another significant area of research, scientists have synthesized a novel series of 4-amino-3-chloro benzoate (B1203000) ester derivatives. This synthesis pathway creates compounds such as 1,3,4-oxadiazole (B1194373) derivatives, benzohydrazone derivatives, and hydrazine-1-carbothioamide derivatives. These synthetic efforts are aimed at developing new molecules that can specifically target and inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. nih.gov

| Pharmaceutical Compound/Derivative | Starting Material/Key Intermediate | Therapeutic Target |

| Lenvatinib | 4-amino-3-chlorophenol (related to this compound) | VEGFR, FGFR, PDGFRα, KIT, RET |

| Hydrazine-1-carbothioamide derivatives | 4-amino-3-chloro benzoate ester | EGFR |

| 1,3,4-Oxadiazole derivatives | 4-amino-3-chloro benzoate ester | EGFR |

| Benzohydrazone derivatives | 4-amino-3-chloro benzoate ester | EGFR |

Exploration as Bioactive Compounds with Therapeutic Properties

The derivatives of this compound have been extensively investigated for their potential as bioactive compounds, particularly for their anti-proliferative properties against various cancer cell lines. The aforementioned 4-amino-3-chloro benzoate ester derivatives, especially the hydrazine-1-carbothioamide series, have demonstrated significant cytotoxic effects. For instance, compound N5a from this series was tested against A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cell lines and showed promising activity. nih.gov This highlights the therapeutic potential of molecules derived from the this compound scaffold in oncology.

| Derivative Class | Bioactivity | Tested Cancer Cell Lines |

| Hydrazine-1-carbothioamide derivatives (e.g., N5a) | Anti-proliferative, Cytotoxic | A549, HepG2, HCT-116 |

Biochemical Interactions and Cellular Effects

The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological macromolecules and their subsequent impact on cellular processes.

A primary mechanism of action for many derivatives of this compound is the inhibition of protein kinases. Lenvatinib, for example, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), and others. By blocking the activity of these enzymes, Lenvatinib disrupts downstream signaling pathways that are crucial for tumor angiogenesis and cell proliferation. aacrjournals.org

Similarly, the newly synthesized 4-amino-3-chloro benzoate ester derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The inhibition of this enzyme is a well-established strategy in the treatment of several cancers, including non-small cell lung cancer and colorectal cancer.

| Compound/Derivative | Target Enzyme(s) | Mechanism of Inhibition |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | Multi-kinase inhibitor |

| Hydrazine-1-carbothioamide derivatives (e.g., N5a) | EGFR Tyrosine Kinase | Tyrosine kinase inhibitor |

To understand the binding mechanisms of these derivatives at an atomic level, in silico docking studies are often employed. For the 4-amino-3-chloro benzoate ester derivatives targeting EGFR, these computational studies have been crucial in predicting their binding patterns within the ATP-binding site of the EGFR kinase domain. The results of these studies indicated that the hydrazine-1-carbothioamide derivatives had the most favorable interactions, comparable to the established EGFR inhibitor, erlotinib. nih.gov These findings provide a rational basis for the observed enzyme inhibition and guide the further optimization of these compounds.

The inhibition of key enzymes and receptors by this compound derivatives leads to the modulation of critical intracellular signaling pathways. For instance, the EGFR inhibitor derived from 4-amino-3-chloro benzoate ester, compound N5a, was found to induce the extrinsic apoptotic pathway in cancer cells. This was evidenced by the activation of caspase-3 and caspase-8, key executioner and initiator caspases in this programmed cell death pathway. nih.gov Lenvatinib's inhibition of multiple RTKs also leads to the downregulation of several signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The treatment of cancer cells with derivatives of this compound can lead to significant changes in gene expression. Studies on Lenvatinib in hepatocellular carcinoma (HCC) cells have utilized RNA sequencing (RNA-seq) to identify differentially expressed genes (DEGs) upon treatment. researchgate.netresearchgate.net In one study, RNA-seq analysis of Lenvatinib-treated HCC cells revealed a set of upregulated and downregulated mRNAs. researchgate.net Gene Ontology and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of these DEGs have helped to elucidate the broader biological processes affected by the drug. researchgate.netresearchgate.net For example, analyses have identified enrichment in pathways related to metabolism and cell cycle. researchgate.net Furthermore, specific genes have been identified as potential drivers of Lenvatinib resistance, and their expression levels are significantly altered in resistant cell lines. researchgate.net This information is crucial for understanding the mechanisms of drug action and for developing strategies to overcome resistance.

| Compound | Cell Line | Methodology | Key Findings |

| Lenvatinib | HuH7 (HCC) | RNA-seq | Identification of upregulated and downregulated mRNAs; Enrichment of specific KEGG pathways. researchgate.net |

| Lenvatinib | Lenvatinib-resistant HCC cell lines | Bioinformatic analysis of gene expression profiles | Identification of 232 differentially expressed genes associated with drug resistance. researchgate.net |

Impact on Metabolic Activity in Cells

The metabolic stability of a drug candidate is a critical factor in its development. Research into analogs of this compound, particularly within the 4-aminoquinoline (B48711) class of antimalarials, has shed light on how structural modifications can influence metabolic pathways. Studies on novel 4-aminoquinoline analogues, which share the core 4-amino structural feature, have shown that specific chemical alterations can prevent the formation of toxic metabolites. For instance, modifying the side-chain function was found to block the formation of toxic quinone imine metabolites in vivo. Furthermore, replacing a diethylamino side-chain with a tert-butyl group has been shown to prevent P450 dealkylation, a common metabolic pathway for many drugs. These findings highlight that strategic chemical modifications to derivatives can enhance their metabolic profile, reducing toxicity and improving their therapeutic potential.

Investigation of Specific Biological Activities

Antimicrobial Properties

Derivatives of benzonitrile (B105546), the parent structure of this compound, have been a subject of interest in the search for new antimicrobial agents. A study focused on the synthesis of new benzo and naphthonitrile derivatives identified compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties. nih.gov Specifically, one derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, demonstrated potent in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae. nih.gov This suggests that the benzonitrile scaffold is a viable starting point for developing broad-spectrum antimicrobial agents. Further research into other heterocyclic derivatives has also shown promise, with various synthesized compounds exhibiting potential antimicrobial activities. mdpi.com

The table below summarizes the antimicrobial screening results for a key benzonitrile derivative.

| Compound | Target Organism | Activity | MIC (μg/mL) |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive bacteria | Significant | Not specified |

| Gram-negative bacteria | Significant | Not specified | |

| Botrytis fabae | Potent Antifungal | 6.25 |

Anticancer Potential, including Apoptosis Induction and Cell Cycle Arrest

The 4-amino-3-chloro- structural motif has been incorporated into novel compounds designed as anticancer agents. A study on new 4-amino-3-chloro benzoate ester derivatives identified a promising compound, designated N5a, that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This compound induced cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines. nih.gov The mechanism of action was found to involve the induction of the extrinsic apoptotic pathway through the activation of caspase 3 and caspase 8. nih.gov

In a separate line of research, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antineoplastic properties. One of the most effective derivatives, 4-chloro-5-para-methoxyphenyl, was studied for its effect on the cell cycle of the MCF-7 human breast cancer cell line. The study found that this compound induced cell cycle arrest, with the majority of cells accumulating in the G1 phase.

The data below shows the cytotoxic effect of compound N5a on different cancer cell lines.

| Cell Line | Cancer Type | Result |

| A549 | Lung Cancer | Cytotoxicity Induced |

| HepG2 | Liver Cancer | Cytotoxicity Induced |

| HCT-116 | Colon Cancer | Cytotoxicity Induced |

Antimalarial Activity of Analogs

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. However, widespread resistance has necessitated the development of new analogs. plos.org Research has focused on synthesizing novel 4-aminoquinoline derivatives, which are analogs of this compound's core structure, to overcome this challenge.

Studies have demonstrated that these new analogs can exhibit high in vitro potency, often in the low nanomolar IC50 range, against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. plos.org The design of these compounds often involves modifying the side chain of the 4-aminoquinoline core. For instance, a series of novel 4-N-methylaminoquinoline analogues were synthesized and evaluated, showing activity in both in vitro and in vivo models. acs.org Another approach involved creating 4-aminoquinolines with rings in the side chain that lack hydroxyl groups, a strategy designed to prevent the formation of toxic quinone-imine metabolites associated with older drugs like amodiaquine. plos.org These efforts have led to compounds with antimalarial activity superior to chloroquine and comparable to amodiaquine, but with potentially improved safety profiles. plos.org

The table below presents the activity profile of newly synthesized 4-aminoquinoline analogs.

| Compound Class | Target Strain | Potency | Key Feature |

| 4-aminoquinolines lacking side-chain hydroxyls | CQS & CQR P. falciparum | High (low nM IC50) | Avoids quinone-imine metabolite toxicity |

| 4-N-methylaminoquinoline analogues | CQS & CQR P. falciparum | Active in vitro & in vivo | Modified side-chain |

Environmental and Toxicological Considerations in Research

Environmental Fate and Transport of Benzonitrile (B105546) Herbicides and Related Compounds

The environmental behavior of synthetic chemical compounds is a critical area of study, determining their persistence, mobility, and potential impact on ecosystems. For benzonitrile herbicides and structurally related compounds like 4-Amino-3-chlorobenzonitrile, their fate and transport are governed by a combination of their chemical properties and prevailing environmental conditions. Key processes influencing their environmental distribution include photodegradation, microbial degradation, and sorption to soil particles.

Degradation Pathways:

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of aromatic nitriles. Certain soil actinobacteria, such as species of Rhodococcus and Nocardia, possess enzymes called nitrilases that can hydrolyze the nitrile group (-C≡N) directly to a carboxylic acid and ammonia (B1221849). nih.govnih.gov This is a crucial detoxification pathway, as the resulting benzoic acid derivatives are often less toxic and more readily degraded than the parent nitrile compound. nih.gov For instance, studies on benzonitrile herbicides like bromoxynil (B128292) and ioxynil (B1672095) show that resting cell suspensions of nitrilase-producing bacteria can convert them into their corresponding benzoic acids. nih.gov The rate of this hydrolysis can be influenced by the specific substituents on the benzene (B151609) ring. nih.govnih.gov

Photodegradation: Sunlight, particularly UV radiation, can induce the degradation of chemical compounds in the environment. Heterogeneous photocatalysis, an advanced oxidation process, has been shown to be effective in degrading herbicides like bentazon in water, using semiconductor photocatalysts such as titanium dioxide (TiO2) and zinc oxide (ZnO). researchgate.netmdpi.com This process generates highly reactive hydroxyl radicals that attack the herbicide molecule, leading to its breakdown. researchgate.net The effectiveness of photodegradation is dependent on factors like pH, catalyst concentration, and the initial concentration of the compound. mdpi.com While specific photodegradation studies on this compound are not detailed, its aromatic structure suggests it would be susceptible to photocatalytic degradation processes.

Transport Mechanisms:

The movement of benzonitrile compounds through the environment is largely dictated by their solubility in water and their tendency to adsorb to soil and sediment particles. Compounds with higher water solubility and lower adsorption coefficients are more likely to be mobile in soil, potentially leaching into groundwater or moving with surface water runoff. mdpi.com The persistence of these compounds is highly variable, with reported half-lives for some herbicides ranging from days to months, depending on soil type, microbial activity, and climate conditions. mdpi.com

Table 1: Key Processes in the Environmental Fate of Benzonitrile Compounds

| Process | Description | Influencing Factors | Potential Outcome for this compound |

| Microbial Hydrolysis | Breakdown of the nitrile group to a carboxylic acid by soil bacteria (e.g., Rhodococcus sp.) using nitrilase enzymes. nih.govnih.gov | Soil pH, temperature, microbial population, presence of other organic matter. | Conversion to 4-amino-3-chlorobenzoic acid, a likely step in its biodegradation. |

| Photodegradation | Degradation by sunlight (UV radiation), often aided by natural or synthetic photocatalysts present in water or on soil surfaces. researchgate.netmdpi.com | Light intensity, presence of photosensitizers (e.g., TiO2), water chemistry (pH). | Breakdown of the aromatic ring structure, contributing to its removal from aquatic environments. |

| Sorption | Adhesion of the chemical to soil organic matter and clay particles. | Soil composition (organic carbon content), chemical properties of the compound (e.g., hydrophobicity). | Reduced mobility in soil, decreasing the potential for groundwater contamination but potentially increasing persistence in the topsoil. |

| Leaching & Runoff | Movement of the chemical through the soil profile with water or over the soil surface. mdpi.com | Water solubility of the compound, soil permeability, rainfall intensity. | Potential transport to groundwater and surface water bodies if not significantly sorbed or degraded. |

Implications for Drug Metabolism and Toxicity

The toxicological profile of a chemical is intrinsically linked to its metabolism within an organism. For this compound, understanding its potential metabolic pathways is key to assessing its biological activity and toxicity. While specific metabolism studies on this compound are limited, inferences can be drawn from related chemical classes, such as aromatic amines, chloroanilines, and benzonitriles.

Metabolic Pathways:

The metabolism of foreign compounds (xenobiotics) generally proceeds through Phase I and Phase II reactions, aiming to increase water solubility and facilitate excretion.

Phase I Metabolism: The structure of this compound contains functional groups susceptible to Phase I enzymatic reactions. The amino (-NH2) and chloro (-Cl) groups on the aromatic ring suggest that hydroxylation (addition of an -OH group) is a probable metabolic step, catalyzed by cytochrome P450 enzymes. Studies on p-chloroaniline show that a major metabolic route is ortho-hydroxylation, followed by conjugation. nih.govwho.int Another potential reaction is N-oxidation of the amino group to form hydroxylamine (B1172632) and nitrosobenzene (B162901) derivatives. who.int The nitrile group in some aromatic compounds can be metabolized, but benzonitrile itself does not appear to release cyanide in the body. haz-map.comepa.gov Instead, its toxicity is thought to be related to other mechanisms, such as acting as an uncoupler of oxidative phosphorylation. haz-map.com

Phase II Metabolism: Following Phase I hydroxylation, the resulting phenol (B47542) metabolites are typically conjugated with endogenous molecules to enhance their water solubility for excretion. A primary conjugation reaction for phenolic metabolites of chloroanilines is sulfation, forming sulfate (B86663) esters. nih.govwho.int

Toxicological Profile:

The toxicity of substituted benzonitriles is highly dependent on the nature and position of the substituents on the benzene ring. nih.gov Structure-activity relationship studies indicate that different substitution patterns can lead to various mechanisms of toxic action. nih.gov

Available data for this compound indicate the following hazards:

Acute Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.

Irritation: It is known to cause skin irritation and serious eye irritation.

Respiratory Effects: It may cause respiratory irritation.

Unlike many aliphatic nitriles, the primary toxicity of aromatic nitriles like benzonitrile is not typically mediated by the release of cyanide ions. Instead, the toxicity is associated with the parent molecule and its metabolites. For instance, the metabolism of chloroanilines can lead to reactive metabolites that bind to hemoglobin and other proteins, contributing to hematotoxicity. who.int

Table 2: Summary of Toxicological Profile for this compound

| Hazard Classification | Description | Potential Metabolic Basis |

| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | Systemic effects of the parent compound or its metabolites on cellular processes. Benzonitriles can act as uncouplers of oxidative phosphorylation. haz-map.com |

| Skin Irritation | Causes irritation upon contact with skin. | Direct chemical reactivity with skin components. |

| Eye Irritation | Causes serious irritation upon contact with eyes. | Direct chemical reactivity with eye tissues. |

| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation. | Direct irritation of mucous membranes in the respiratory system. |

Waste Management and Sustainable Chemical Practices in Manufacturing